

# Propanimidamide hydrochloride salt properties

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## Compound of Interest

Compound Name: *Propanimidamide*

Cat. No.: *B3024157*

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An In-depth Technical Guide to **Propanimidamide** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

## Abstract

**Propanimidamide** hydrochloride (CAS No: 3599-89-1) is a valuable reagent in synthetic organic chemistry, primarily serving as a precursor for the synthesis of more complex molecules, including various guanidine and pyrimidine derivatives with potential pharmaceutical applications. This document provides a comprehensive overview of the known physicochemical properties, synthesis, purification, and analytical characterization of **propanimidamide** hydrochloride. Detailed experimental protocols and data are presented to support its use in research and development.

## Physicochemical Properties

**Propanimidamide** hydrochloride is a white to off-white crystalline solid.<sup>[1]</sup> It is soluble in polar solvents such as water and alcohols and has limited solubility in less polar organic solvents like DMSO and methanol.<sup>[1][2]</sup> The compound is known to be hygroscopic and should be stored under an inert atmosphere at room temperature.<sup>[1][2]</sup>

## Quantitative Data Summary

A summary of the key quantitative properties of **propanimidamide** hydrochloride is provided in Table 1.

Property	Value	Source(s)
CAS Number	3599-89-1	[3]
Molecular Formula	C <sub>3</sub> H <sub>9</sub> ClN <sub>2</sub>	[1][3][4]
Molecular Weight	108.57 g/mol	[1][2][3][4]
Melting Point	298.5 °C	[2][5]
Boiling Point	90.8 °C at 760 mmHg (Predicted for free base)	[2]
Density	0.99 g/cm <sup>3</sup> (Predicted)	[2]
Appearance	White to off-white/pale yellow solid	[1][6]
Solubility	Soluble in water and alcohols; Slightly soluble in DMSO and Methanol	[1][2]

## Spectral Data

Detailed spectral data for **propanimidamide** hydrochloride is limited in publicly accessible databases. However, <sup>1</sup>H NMR data has been reported and is crucial for its identification and characterization.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **propanimidamide** hydrochloride provides characteristic signals for the propyl group and the amine protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Source
1.17	triplet (t)	3H	7.6	-CH <sub>3</sub>	[6]
2.40	quartet (q)	2H	7.7	-CH <sub>2</sub> -	[6]
8.77	broad singlet (br s)	2H	-	-NH <sub>2</sub>	[6]
9.07	broad singlet (br s)	2H	-NH <sub>2</sub> <sup>+</sup>	[6]	

Spectrum acquired in DMSO-d<sub>6</sub> at 300 MHz.[6]

Infrared (IR) and Mass Spectrometry (MS) Data

Specific IR and mass spectra for **propanimidamide** hydrochloride (CAS 3599-89-1) are not readily available in the public domain. For reference, the IR and mass spectra of the related compound, propanamide, are available in the NIST WebBook.[7][8] However, these should not be used for direct identification of **propanimidamide** hydrochloride.

## Experimental Protocols

### Synthesis of Propanimidamide Hydrochloride via Pinner Reaction

The most common method for the synthesis of amidine hydrochlorides is the Pinner reaction.[1][2][6] This two-step process involves the formation of an intermediate imidic ester hydrochloride (a Pinner salt) from a nitrile and an alcohol under acidic conditions, followed by aminolysis to yield the desired amidine hydrochloride.[9][6]

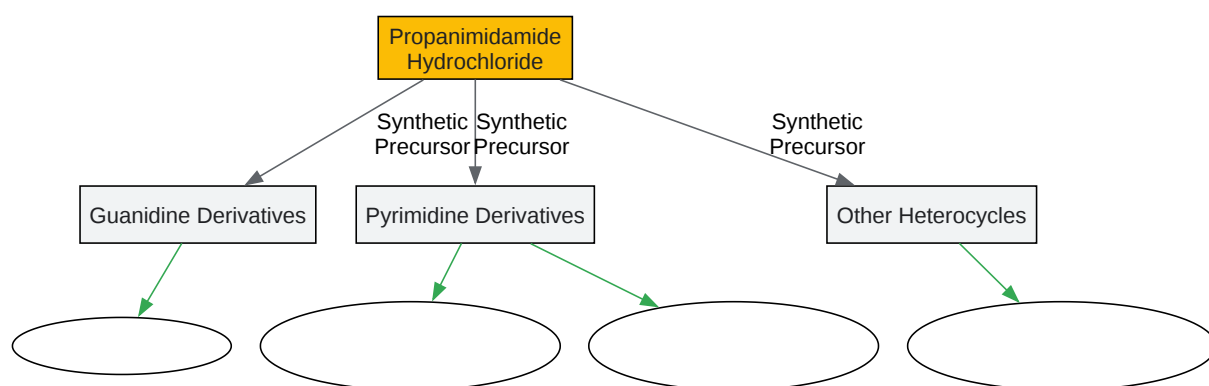
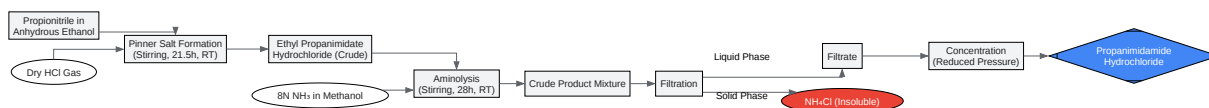
Step 1: Formation of the Pinner Salt (Ethyl propanimidate hydrochloride)

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve propionitrile (10 g, 142 mmol) in anhydrous ethanol (8.4 mL).[6]

- Cool the solution in an ice-salt bath to between -10 °C and 0 °C.[6]
- Bubble dry hydrogen chloride gas through the stirred solution until the total weight of the reaction mixture has increased by 7.9 g.[6]
- Seal the flask and continue to stir the reaction mixture at room temperature for 21.5 hours. A white precipitate of the Pinner salt will form.[6]
- At the end of the reaction period, remove the solvent by concentration under reduced pressure to obtain the crude ethyl propanimidate hydrochloride.[6]

#### Step 2: Aminolysis to **Propanimidamide** Hydrochloride

- Suspend the crude Pinner salt from Step 1 in anhydrous ethanol (5.5 mL) and cool the suspension to -10 °C.[6]
- Slowly add a solution of 8N ammonia in methanol (17.8 mL) to the cooled and stirred suspension.[6]
- Allow the reaction mixture to warm to room temperature and continue stirring for 28 hours.[6]
- After the reaction is complete, remove the insoluble material (ammonium chloride) by filtration.[6]
- Concentrate the filtrate under reduced pressure to yield **propanimidamide** hydrochloride as a white crystalline solid (10.8 g, 70% yield).[6]



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